The synthesis of 6-Hydroxy-5-methoxynicotinic acid typically involves functionalizing nicotinic acid derivatives. One common method includes:
The synthesis can be optimized by controlling reaction conditions such as temperature and pH to enhance yield and purity .
The molecular structure of 6-Hydroxy-5-methoxynicotinic acid can be represented using various chemical notation systems:
COc1cc(cnc1O)C(O)=O
1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)
ZITCWCFJHLJFOA-UHFFFAOYSA-N
The structure features a pyridine ring with substituents that significantly influence its chemical properties and biological activity .
6-Hydroxy-5-methoxynicotinic acid can undergo various chemical reactions:
These reactions are important for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action for 6-Hydroxy-5-methoxynicotinic acid involves its interaction with biological targets such as enzymes and receptors. Research indicates that it binds to cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding affinity is notable, with a dissociation constant (Kd) reported at approximately 0.46 µM, suggesting strong interactions that may influence metabolic pathways .
This compound's ability to modulate enzyme activity may have implications in pharmacology, particularly in drug design and development.
The physical and chemical properties of 6-Hydroxy-5-methoxynicotinic acid include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
6-Hydroxy-5-methoxynicotinic acid has several scientific uses:
Its unique structural features make it valuable in medicinal chemistry and related fields, where understanding its interactions at the molecular level can lead to new drug discoveries .
Microorganisms deploy specialized enzymatic machinery to degrade nicotinic acid and its derivatives, with 6-hydroxy-5-methoxynicotinic acid emerging as a critical intermediate. In bacteria such as Ochrobactrum sp. strain SJY1 and Agrobacterium tumefaciens, this compound arises through a hybrid pathway (VPP pathway) that merges elements of the pyridine and pyrrolidine routes [2] [8]. The pathway initiates with hydroxylation at C6 of nicotinic acid, yielding 6-hydroxynicotinic acid—a reaction catalyzed by molybdenum-dependent hydroxylases [1] [4]. Subsequent enzymatic O-methylation at C5, likely mediated by S-adenosylmethionine (SAM)-dependent methyltransferases, generates 6-hydroxy-5-methoxynicotinic acid. This step represents a metabolic branching point, diverting intermediates from complete mineralization toward functionalized pyridine accumulation [2] [7].
Aspergillus nidulans employs a distinct eukaryotic pathway involving 11 co-regulated genes (hxn cluster). Here, hydroxylation occurs via HxnS (a nicotinate hydroxylase), but methoxylation remains uncharacterized. Fungal pathways produce novel metabolites like 3-hydroxypiperidine-2,6-dione and hydrolyze the ring to α-hydroxyglutaramate—steps absent in prokaryotes [1]. The peroxisomal monooxygenase HxnX further oxidizes 6-hydroxynicotinate to 2,5-dihydroxypyridine, underscoring subcellular compartmentalization’s role in pathway diversification [1].
Table 1: Key Enzymes in Microbial Nicotinic Acid Derivative Degradation
Enzyme | Function | Organism | Intermediate Produced |
---|---|---|---|
Nicotinate dehydrogenase | C6 hydroxylation of nicotinic acid | Pseudomonas poae HD530 | 6-Hydroxynicotinic acid |
VppD | C5 hydroxylation of 6-hydroxy-3-succinoylpyridine | Ochrobactrum sp. SJY1 | 2,5-Dihydroxypyridine |
HxnX | Peroxisomal oxidation to 2,5-DP | Aspergillus nidulans | 2,5-Dihydroxypyridine |
SAM-dependent methyltransferase | C5 O-methylation of 6-hydroxynicotinic acid | Burkholderia sp. DSM 6920 | 6-Hydroxy-5-methoxynicotinic acid |
The VPP pathway exemplifies metabolic innovation, converging pyridine ring hydroxylation with pyrrolidine side-chain processing. In Ochrobactrum sp. SJY1, 6-hydroxy-5-methoxynicotinic acid accumulates when downstream enzymes like VppD (hydroxylase) are inhibited. VppD, an NADH-dependent flavin monooxygenase, hydroxylates 6-hydroxy-3-succinoylpyridine to 2,5-dihydroxypyridine—a step 10× more efficient than homologous enzymes in Pseudomonas [8]. This efficiency suggests evolutionary adaptation for handling methoxylated derivatives. Gene clusters encoding these enzymes (e.g., vppB, vppD, vppE) are often plasmid-borne or embedded in genomic islands, indicating horizontal acquisition [2]. Such genetic mobility enables rapid pathway diversification, allowing bacteria to exploit substituted pyridines in ecological niches like tobacco rhizospheres [8].
Regioselective hydroxylation at pyridine C2 or C6 is catalyzed by oxidoreductases requiring molybdenum cofactors (MoCo) or flavin adenine dinucleotide (FAD). Burkholderia sp. DSM 6920’s 6-methylnicotinate-2-oxidoreductase hydroxylates C2 of 6-methylnicotinate, but its activity toward unmethylated substrates is limited [3] [7]. Conversely, Ralstonia sp. strains exhibit broader substrate specificity, hydroxylating chlorinated and methylated nicotinic acids at C2 [7]. Methoxylation remains less studied but likely involves SAM-dependent methyltransferases analogous to those in plant alkaloid biosynthesis. These enzymes’ regioselectivity is governed by active-site residues—e.g., Burkholderia His211 and Tyr215 position substrates for C2 attack [7].
The kynurenine pathway (KP) converts tryptophan into NAD⁺, generating neuroactive intermediates like quinolinic acid (QA) and kynurenic acid (KYNA). In mammals, QA is metabolized to nicotinic acid mononucleotide (NAMN) via quinolinate phosphoribosyltransferase (QPRT) [5] [10]. Crucially, microbial-derived 6-hydroxy-5-methoxynicotinic acid can enter this pathway as an analog of nicotinic acid, competing for QPRT. This competition alters NAD⁺ synthesis kinetics and modulates neuroactive metabolite pools [5] [6].
Aspergillus terreus illustrates fungal-eukaryotic crosstalk: Salicylate induces hxn genes via 3-hydroxyanthranilate—a KP intermediate—suggesting shared inducers between nicotinate degradation and KP [1]. In human cells, KP activation during inflammation depletes tryptophan and accumulates 3-hydroxykynurenine (3-HK). Microbial nicotinate derivatives may exacerbate this by inhibiting kynurenine 3-monooxygenase (KMO), amplifying 3-HK’s neurotoxicity [5] [10].
Table 2: Metabolic Interplay Between Microbial Nicotinate Derivatives and Kynurenine Pathway
KP Metabolite | Microbial Derivative Interaction | Biological Consequence |
---|---|---|
Quinolinic acid (QA) | Competes with 6-hydroxy-5-methoxynicotinic acid for QPRT | Altered NAD⁺ synthesis, redox imbalance |
3-Hydroxykynurenine (3-HK) | Accumulation upon KMO inhibition by pyridine analogs | Oxidative stress, neuronal apoptosis |
Kynurenic acid (KYNA) | Structural mimicry by methoxylated nicotinates | Modulation of NMDA/AMPA receptor activity |
Nicotinic acid (NA) | Incorporation into salvage pathway | Perturbed NAD⁺ pool dynamics |
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